(2H-[1,2,4]Triazol-3-YL)-carbamic acid ethyl ester
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Overview
Description
(2H-[1,2,4]Triazol-3-YL)-carbamic acid ethyl ester is a compound belonging to the triazole family, which is characterized by a five-membered ring containing three nitrogen atoms. Triazoles are known for their versatile chemical properties and potential biological activities, making them significant in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of hydrazine derivatives with carbonyl compounds under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sodium hydroxide.
Industrial Production Methods
Industrial production of triazole derivatives, including (2H-[1,2,4]Triazol-3-YL)-carbamic acid ethyl ester, often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(2H-[1,2,4]Triazol-3-YL)-carbamic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce various alkylated or acylated triazole derivatives .
Scientific Research Applications
(2H-[1,2,4]Triazol-3-YL)-carbamic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its antifungal and anticancer activities.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2H-[1,2,4]Triazol-3-YL)-carbamic acid ethyl ester involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazole ring’s nitrogen atoms play a crucial role in forming hydrogen bonds and other interactions with the target molecules, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: These compounds also contain a triazole ring but differ in the arrangement of nitrogen atoms.
Thiazoles: Another class of five-membered heterocycles with sulfur and nitrogen atoms.
Imidazoles: Similar to triazoles but with two nitrogen atoms in the ring.
Uniqueness
(2H-[1,2,4]Triazol-3-YL)-carbamic acid ethyl ester is unique due to its specific arrangement of nitrogen atoms in the triazole ring and the presence of the carbamic acid ethyl ester group. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other triazole derivatives .
Properties
IUPAC Name |
ethyl N-(1H-1,2,4-triazol-5-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c1-2-11-5(10)8-4-6-3-7-9-4/h3H,2H2,1H3,(H2,6,7,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRACCXOYGRODB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC=NN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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